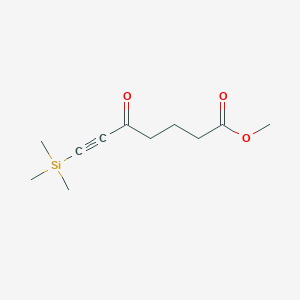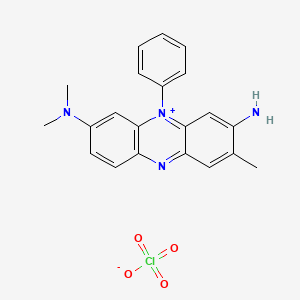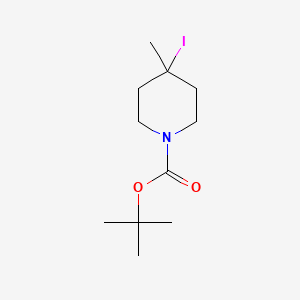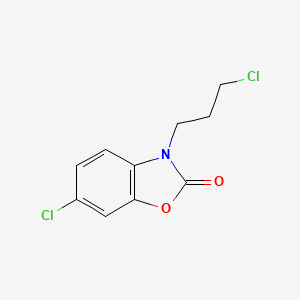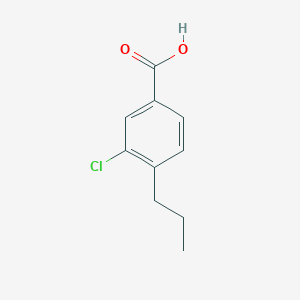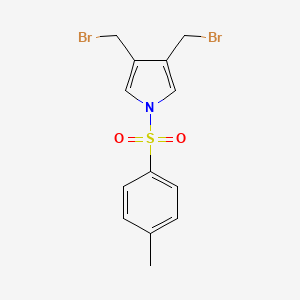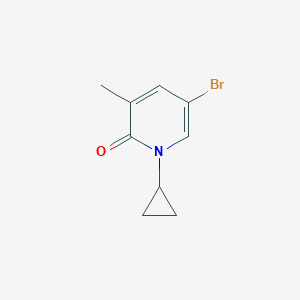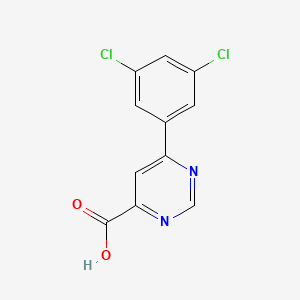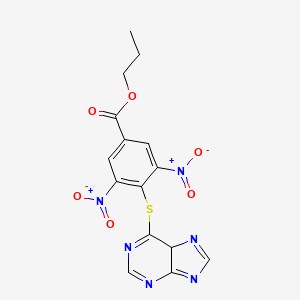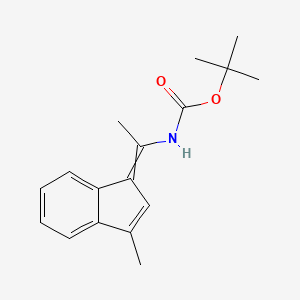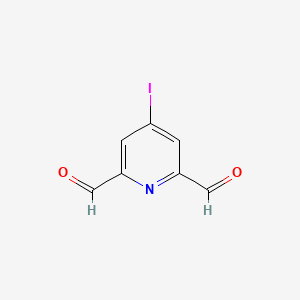
4-Iodopyridine-2,6-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE is a chemical compound with the molecular formula C7H4INO2 and a molecular weight of 261.02 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of iodine and two formyl groups at the 2 and 6 positions of the pyridine ring makes this compound unique and valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE can be achieved through several methods. One common method involves the iodination of 2,6-pyridinedicarboxaldehyde. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production of 4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl groups can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The aldehyde groups can participate in condensation reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine-2,6-dicarboxylic acid.
Reduction Products: Pyridine-2,6-dimethanol.
Scientific Research Applications
4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent binding. The formyl groups can form Schiff bases with amino groups in proteins, potentially inhibiting enzyme activity or altering protein function . The iodine atom can also participate in halogen bonding, influencing molecular recognition and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxaldehyde: A simpler derivative with one formyl group at the 2-position.
2,6-Pyridinedicarboxaldehyde: Lacks the iodine atom but has two formyl groups at the 2 and 6 positions.
4-Pyridinecarboxaldehyde: Contains a formyl group at the 4-position without additional substituents.
Uniqueness
4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE is unique due to the presence of both iodine and two formyl groups, which confer distinct reactivity and potential for diverse applications. The iodine atom enhances its utility in halogen bonding and substitution reactions, while the formyl groups provide versatility in condensation and redox reactions .
Properties
CAS No. |
506423-88-7 |
|---|---|
Molecular Formula |
C7H4INO2 |
Molecular Weight |
261.02 g/mol |
IUPAC Name |
4-iodopyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H4INO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H |
InChI Key |
LMVRIFJWLZLAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


